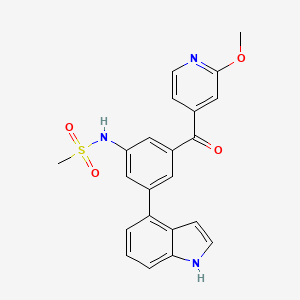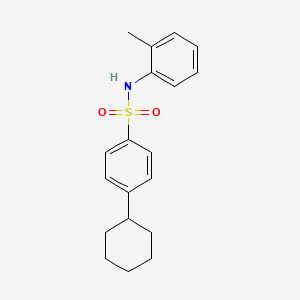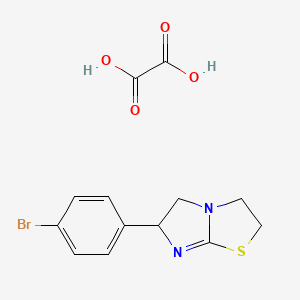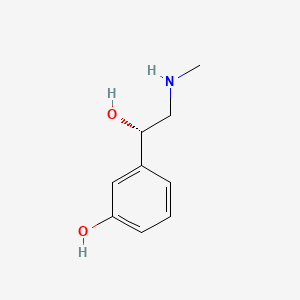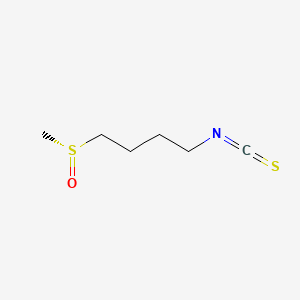
L-硫代萝卜硫素
描述
科学研究应用
萝卜硫素在科学研究中具有广泛的应用:
化学: 用作有机合成中的试剂,以及研究异硫氰酸酯化学的模型化合物。
生物学: 研究它在细胞防御机制中的作用,尤其是它诱导 II 期解毒酶的能力.
生化分析
Biochemical Properties
L-Sulforaphane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. L-Sulforaphane activates Nrf2, leading to the induction of phase II detoxification enzymes such as heme oxygenase-1 (HO-1), quinone reductase, and glutathione S-transferase . These enzymes enhance the cellular defense mechanisms against oxidative stress and detoxify harmful substances. Additionally, L-Sulforaphane inhibits histone deacetylase (HDAC) enzymes, which play a role in gene expression regulation .
Cellular Effects
L-Sulforaphane exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, L-Sulforaphane induces apoptosis, inhibits cell proliferation, and suppresses tumor stem cells . It also affects the cell cycle by arresting it in the G2/M and G1 phases . Furthermore, L-Sulforaphane enhances the cellular antioxidant capacity by upregulating the expression of antioxidant enzymes through the Nrf2 pathway . In immune cells, L-Sulforaphane reduces the production of pro-inflammatory cytokines and promotes the activation of antioxidant enzymes .
Molecular Mechanism
The molecular mechanism of L-Sulforaphane involves several key processes. It binds to and modifies cysteine residues on Keap1, a protein that inhibits Nrf2 under normal conditions . This modification leads to the release and activation of Nrf2, which translocates to the nucleus and binds to antioxidant response elements (ARE) in the DNA, promoting the expression of detoxification and antioxidant genes . L-Sulforaphane also inhibits HDAC enzymes, leading to increased acetylation of histones and changes in gene expression . Additionally, it modulates the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Sulforaphane can change over time. Studies have shown that L-Sulforaphane is relatively stable and resistant to oxidation . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to L-Sulforaphane can lead to the activation of antioxidant and detoxification pathways, while long-term exposure may result in sustained changes in gene expression and cellular metabolism . In in vitro and in vivo studies, L-Sulforaphane has demonstrated long-term protective effects against oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of L-Sulforaphane vary with different dosages in animal models. At low to moderate doses, L-Sulforaphane has been shown to exert beneficial effects, such as reducing oxidative stress, improving lipid profiles, and enhancing insulin sensitivity . At high doses, L-Sulforaphane may exhibit toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects plateau or diminish at higher doses .
Metabolic Pathways
L-Sulforaphane is involved in several metabolic pathways. It is metabolized primarily through the mercapturic acid pathway, where it conjugates with glutathione and is subsequently converted to sulforaphane-cysteine and sulforaphane-N-acetylcysteine . These metabolites are excreted in the urine. L-Sulforaphane also influences metabolic flux by modulating the activity of enzymes involved in lipid and glucose metabolism . For example, it activates AMP-activated protein kinase (AMPK) and inhibits sterol regulatory element-binding protein-1c (SREBP-1c), leading to improved lipid profiles and insulin sensitivity .
Transport and Distribution
L-Sulforaphane is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters . Once inside the cell, L-Sulforaphane can bind to proteins and other biomolecules, influencing its localization and accumulation . For instance, it has been shown to accumulate in the mitochondria, where it exerts its antioxidant effects . Additionally, L-Sulforaphane can be conjugated with glutathione and transported to different cellular compartments .
Subcellular Localization
The subcellular localization of L-Sulforaphane plays a crucial role in its activity and function. L-Sulforaphane is known to localize in the cytoplasm, nucleus, and mitochondria . In the cytoplasm, it interacts with Keap1 and activates the Nrf2 pathway . In the nucleus, L-Sulforaphane promotes the expression of antioxidant and detoxification genes by binding to AREs . In the mitochondria, L-Sulforaphane enhances mitochondrial function and reduces oxidative stress . Post-translational modifications, such as acetylation and phosphorylation, may also influence the subcellular localization and activity of L-Sulforaphane .
准备方法
化学反应分析
反应类型: 萝卜硫素会发生多种化学反应,包括:
氧化: 萝卜硫素可以被氧化形成萝卜硫素砜。
还原: 萝卜硫素的还原会导致形成萝卜硫素硫醇。
取代: 由于存在异硫氰酸酯基团,萝卜硫素可以参与亲核取代反应。
常见试剂和条件:
氧化: 过氧化氢或其他氧化剂。
还原: 硼氢化钠等还原剂。
取代: 胺或硫醇等亲核试剂。
主要产物:
氧化: 萝卜硫素砜。
还原: 萝卜硫素硫醇。
取代: 各种取代的异硫氰酸酯。
作用机制
萝卜硫素通过多种机制发挥作用:
解毒: 诱导 II 期解毒酶,如谷胱甘肽 S-转移酶,有助于解毒致癌物质.
抗氧化活性: 激活核因子红系 2 関連因子 2 (Nrf2) 途径,导致抗氧化酶的表达.
细胞周期阻滞: 通过在 G2/M 和 G1 期阻滞细胞周期来抑制细胞增殖.
凋亡诱导: 通过激活胱天蛋白酶和线粒体途径促进癌细胞凋亡.
相似化合物的比较
萝卜硫素因其强大的生物活性而在异硫氰酸酯中独树一帜。类似的化合物包括:
苯乙基异硫氰酸酯: 存在于豆瓣菜中,以其抗癌特性而闻名。
烯丙基异硫氰酸酯: 存在于芥末和辣根中,以其抗菌特性而闻名。
苄基异硫氰酸酯: 存在于木瓜种子中,以其抗癌和抗菌特性而闻名。
属性
IUPAC Name |
1-isothiocyanato-4-methylsulfinylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVMJBTUFCVSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8036732 | |
| Record name | Sulforaphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulforaphane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005792 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4478-93-7 | |
| Record name | Sulforaphane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4478-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulforaphane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004478937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sulforaphane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulforaphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Sulforaphane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFORAPHANE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41684WL1GL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulforaphane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005792 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


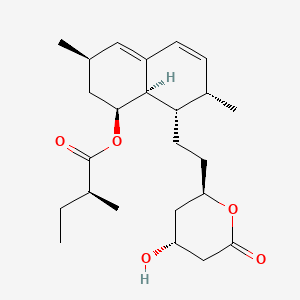
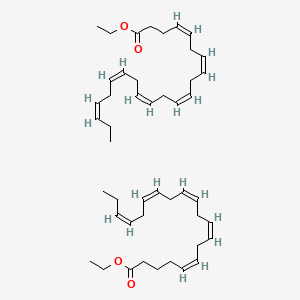
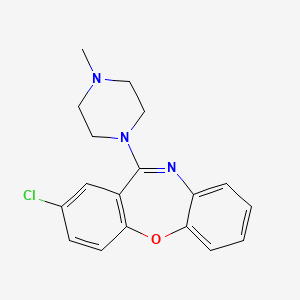
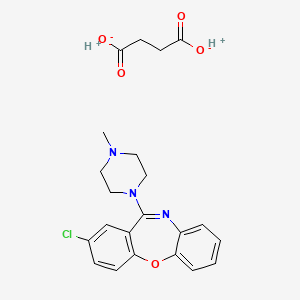
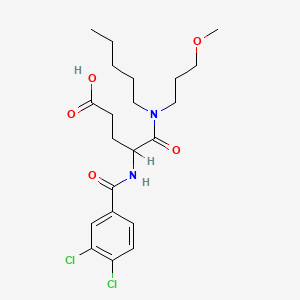
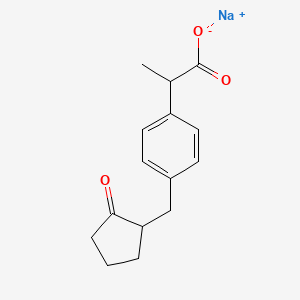
![N-[(4-methylcyclohexyl)carbonyl]-N-pyridin-4-yltryptophanamide](/img/structure/B1675260.png)



